
Ferensimycin B
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Overview
Description
Ferensimycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial Activity
Ferensimycin B has demonstrated significant antibacterial properties against various Gram-positive pathogens. Its effectiveness has been documented in several studies:
- Case Study : In a laboratory setting, this compound was tested against strains of Staphylococcus aureus and Bacillus subtilis, showing inhibition zones comparable to established antibiotics such as penicillin. This suggests its potential as an alternative treatment for infections caused by resistant bacterial strains .
Veterinary Medicine
This compound is particularly noted for its use in veterinary medicine, specifically in the treatment of coccidiosis in poultry.
- Case Study : A study conducted on broiler chickens infected with Eimeria species showed that administration of this compound significantly reduced the severity of coccidiosis compared to untreated controls. The treated group exhibited improved weight gain and lower mortality rates, indicating its efficacy as a therapeutic agent in poultry farming .
Crop Protection
The antibiotic properties of this compound extend beyond animal health; it has also been explored for use in crop protection against certain fungal pathogens.
- Research Findings : Preliminary field trials indicated that this compound could reduce the incidence of fungal infections in crops such as tomatoes and peppers, thereby enhancing yield and quality. The compound's application resulted in a decrease in fungal load and improved plant health metrics compared to untreated fields .
Comparative Efficacy Table
Application Area | Pathogen/Target Organism | Efficacy Observations |
---|---|---|
Medicine | Staphylococcus aureus | Significant inhibition zones; potential alternative |
Bacillus subtilis | Comparable efficacy to penicillin | |
Veterinary Medicine | Eimeria (coccidiosis) | Improved weight gain; lower mortality rates |
Agriculture | Fungal pathogens (tomatoes) | Reduced fungal load; improved yield |
Future Research Directions
Further research is warranted to explore the full potential of this compound, particularly:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its antibacterial effects could lead to enhanced formulations or combinations with other antimicrobial agents.
- Field Trials : Expanded agricultural trials are necessary to establish optimal application rates and methods for crop protection.
- Resistance Studies : Investigating the potential for bacterial resistance to this compound will be crucial for its long-term use in clinical settings.
Properties
CAS No. |
83852-60-2 |
---|---|
Molecular Formula |
C35H62O10 |
Molecular Weight |
642.9 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C35H62O10/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+/m0/s1 |
InChI Key |
VXCHOKYIQWIIJX-BFXJAOHTSA-N |
SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)O)O)C)C)O |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O |
Synonyms |
ferensimycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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